molecular formula C22H27N3O2S2 B11286688 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11286688
M. Wt: 429.6 g/mol
InChI Key: WWSMQMZSRTZYCC-UHFFFAOYSA-N
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Description

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidin-4-one core, an azepan-1-yl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL 2-METHYLPROP-2-ENOATE: This compound shares the azepan-1-yl group but differs in its overall structure and properties.

    AZEPAN-2-ONE: Another compound with the azepan-1-yl group, but with a different core structure.

    2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}BENZOIC ACID: Similar in having the azepan-1-yl and oxoethyl groups, but with a benzoic acid core.

Uniqueness

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of the thieno[3,2-d]pyrimidin-4-one core with the azepan-1-yl and phenylethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H27N3O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H27N3O2S2/c26-19(24-12-6-1-2-7-13-24)16-29-22-23-18-11-15-28-20(18)21(27)25(22)14-10-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2

InChI Key

WWSMQMZSRTZYCC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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